ethyl 1-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate

Description

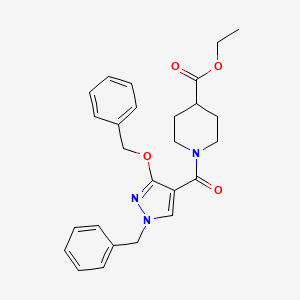

Ethyl 1-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a piperidine-based ester derivative featuring a pyrazole moiety substituted with benzyl and benzyloxy groups. Its molecular architecture combines a piperidine ring (a six-membered heterocycle with one nitrogen atom) functionalized at the 1-position with a pyrazole-4-carbonyl group and at the 4-position with an ethyl ester.

The stereochemistry of the piperidine ring and substituent positioning are critical determinants of pharmacological effects .

Properties

IUPAC Name |

ethyl 1-(1-benzyl-3-phenylmethoxypyrazole-4-carbonyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O4/c1-2-32-26(31)22-13-15-28(16-14-22)25(30)23-18-29(17-20-9-5-3-6-10-20)27-24(23)33-19-21-11-7-4-8-12-21/h3-12,18,22H,2,13-17,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXJRYLOBBBZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a complex organic compound that has gained attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its relevance in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with benzyl and benzyloxy groups, linked to a piperidine moiety through a carbonyl group. The synthesis typically involves multi-step organic reactions, beginning with the formation of the pyrazole ring, followed by the introduction of substituents and coupling with piperidine.

Synthetic Routes

- Step 1: Formation of the pyrazole ring.

- Step 2: Introduction of benzyl and benzyloxy substituents.

- Step 3: Coupling with piperidine through carbonyl linkage.

Anticancer Properties

Recent studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer activity. In vitro evaluations have shown that this compound can inhibit the growth of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Lung Cancer

- Colorectal Cancer

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in breast cancer cells. The compound's efficacy was compared to standard chemotherapeutics, showing promising results in reducing cell viability at low concentrations .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.2 | Apoptosis induction |

| HepG2 | 7.8 | Cell cycle arrest |

| A549 (Lung) | 6.5 | Apoptosis induction |

| HCT116 (Colorectal) | 8.0 | Inhibition of proliferation |

Enzyme Inhibition

The compound has also been evaluated for its role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer metabolism, enhancing its potential as a therapeutic agent .

Case Studies

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability across multiple cancer types, with significant effects observed in breast and liver cancer cells.

Case Study 2: Pharmacological Evaluation

In vivo studies using animal models demonstrated that administration of the compound resulted in reduced tumor growth compared to control groups. The pharmacokinetic profile showed favorable absorption and distribution characteristics, supporting further development as an anticancer agent .

The biological activity of this compound is thought to involve:

- Binding to specific molecular targets , leading to modulation of enzyme activity.

- Induction of apoptosis through mitochondrial pathways.

- Inhibition of signaling pathways involved in cell proliferation.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules

Ethyl 1-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups through chemical reactions, making it valuable in the development of more complex organic molecules.

2. Coordination Chemistry

This compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes. These metal-ligand interactions are crucial for catalysis and the development of new materials with specific properties.

Biological Applications

1. Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity against various pathogens. The presence of the benzyloxy group is believed to enhance its interaction with microbial cell membranes, leading to increased effectiveness.

2. Anti-inflammatory Effects

Studies have shown that pyrazole derivatives possess anti-inflammatory properties. The compound may inhibit specific enzymes involved in inflammatory pathways, offering potential therapeutic benefits for conditions such as arthritis and other inflammatory diseases.

3. Anticancer Activity

The compound's mechanism of action may include the inhibition of cancer cell proliferation by targeting specific molecular pathways. Research is ongoing to elucidate its effects on cancer cell lines, with promising results indicating potential use as an anticancer agent.

Medicinal Applications

1. Drug Development

this compound is being investigated for its potential as a therapeutic agent in drug development. Its ability to modulate enzyme activity and receptor interactions positions it as a candidate for drugs targeting various diseases, including cancer and bacterial infections.

2. Targeting Specific Enzymes

The compound may selectively inhibit certain enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders or other diseases characterized by enzyme dysregulation.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluate the efficacy against bacterial strains | Showed significant inhibition of growth in Staphylococcus aureus and E. coli |

| Investigation of Anti-inflammatory Effects | Assess anti-inflammatory properties in vitro | Reduced cytokine production in macrophage cultures |

| Cancer Cell Proliferation Study | Determine effects on cancer cell lines | Inhibited proliferation in breast cancer cell lines by inducing apoptosis |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Structural and Functional Analysis

Substituent Diversity: The target compound’s pyrazole-4-carbonyl group distinguishes it from sulfonamide (), benzoyl (), and sulfonyl () derivatives. Pyrazole moieties are known for hydrogen-bonding capabilities and metal coordination, which could influence target engagement in drug design. Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate () contains a sulfamoyl group, a hallmark of carbonic anhydrase inhibitors. This contrasts with the target compound’s lipophilic benzyl groups, suggesting divergent therapeutic applications.

Synthetic Routes :

- The target compound’s synthesis likely involves coupling a pyrazole-carboxylic acid derivative with ethyl piperidine-4-carboxylate, similar to the amide coupling method described for sulfonamide derivatives (EDCI/HOBt in acetonitrile; ).

- Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate () is synthesized via alkylation of ethyl isonipecotate with 1-bromo-2-chloroethane, highlighting the versatility of piperidine esters in generating bicyclic structures (e.g., azabicyclo[2.2.2]octane in umeclidinium bromide).

Physicochemical Properties :

- The benzyloxy group in the target compound increases lipophilicity (logP ~4.5 estimated), whereas hydroxyl () or sulfamoyl () groups improve aqueous solubility. This trade-off impacts pharmacokinetic profiles.

- Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxylate () features electron-withdrawing substituents (nitro, chloro), which may enhance stability under acidic conditions compared to the electron-rich benzyl groups in the target compound.

Biological Relevance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.